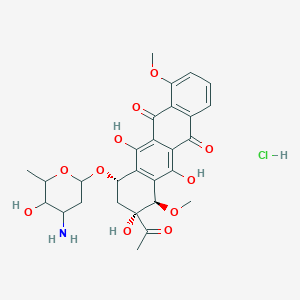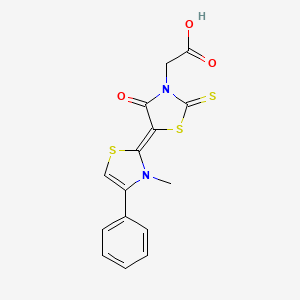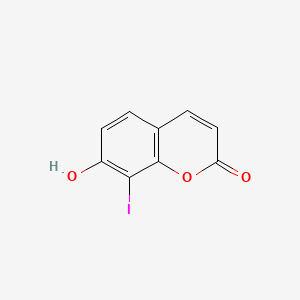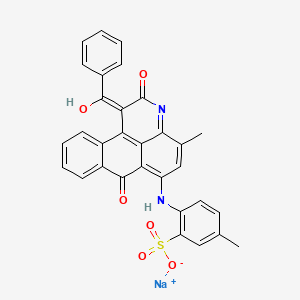
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a benzenesulfonic acid group and a dibenzisoquinolinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-aminobenzenesulfonate: Another sulfonic acid derivative with different functional groups and applications.
1-benzoyl-2,7-dimethylnaphthalene: A compound with a similar core structure but different substituents and properties.
Uniqueness
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
72152-48-8 |
|---|---|
Formule moléculaire |
C31H21N2NaO6S |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
sodium;2-[[(16E)-16-[hydroxy(phenyl)methylidene]-12-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaen-10-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C31H22N2O6S.Na/c1-16-12-13-21(23(14-16)40(37,38)39)32-22-15-17(2)28-26-24(19-10-6-7-11-20(19)30(35)25(22)26)27(31(36)33-28)29(34)18-8-4-3-5-9-18;/h3-15,32,34H,1-2H3,(H,37,38,39);/q;+1/p-1/b29-27+; |
Clé InChI |
HJKFEMSMMFSFBN-HEKQOYCRSA-M |
SMILES isomérique |
CC1=CC(=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)/C(=C(/C6=CC=CC=C6)\O)/C(=O)N=C4C(=C2)C)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C(=C(C6=CC=CC=C6)O)C(=O)N=C4C(=C2)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

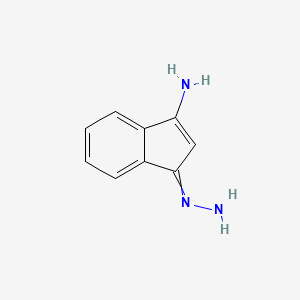
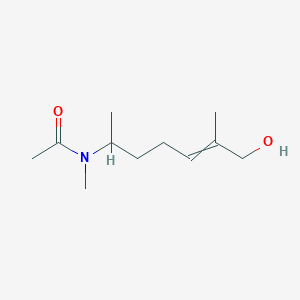
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
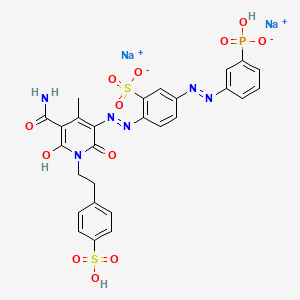
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
